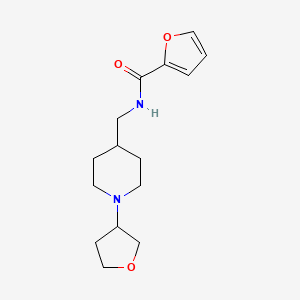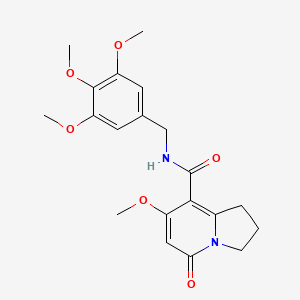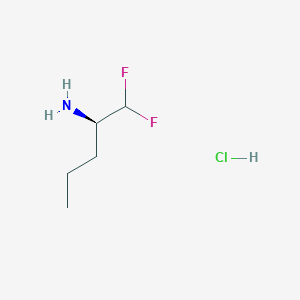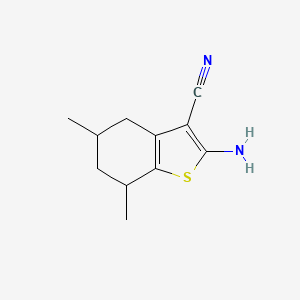![molecular formula C28H19N3O5 B2383925 [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380565-00-4](/img/structure/B2383925.png)
[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C28H19N3O5 and its molecular weight is 477.476. The purity is usually 95%.
BenchChem offers high-quality [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research conducted by Latif, Mishriky, and Assad (1982) on carbonyl and thiocarbonyl compounds, including derivatives similar to the target compound, demonstrated their potential in antimicrobial applications. The study explored the synthesis and antimicrobial properties of certain naphthalene derivatives, suggesting their usefulness in developing new antimicrobial agents Latif, Mishriky, & Assad, 1982.
Atmospheric Chemical Reactions
Atkinson, Arey, Zielińska, & Aschmann (1987) investigated the kinetics and products of gas-phase reactions of naphthalene and biphenyl with OH radicals and N₂O₅. This study is pertinent to understanding the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which could inform environmental pollution studies and the development of mitigative strategies Atkinson et al., 1987.
Organic Synthesis
Iwasawa and Matsuo (1997) presented a novel synthetic route involving polycyclic compounds that might share reactive characteristics with the target compound. Their work on the conversion of 1-[o-(1-alkynyl)phenyl]cyclopropanols to various naphthalenone derivatives showcases the potential of complex naphthalene derivatives in organic synthesis, particularly in the construction of polycyclic frameworks Iwasawa & Matsuo, 1997.
Photophysical Applications
García-López et al. (2014) investigated organotin compounds derived from Schiff bases, including naphthalene derivatives, for their potential use in organic light emitting diodes (OLEDs). This research highlights the utility of naphthalene derivatives in the development of materials for optoelectronic devices García-López et al., 2014.
Catalysis and Reaction Mechanisms
Research by Boyle, O'Mahony, & Cardin (1984) on the reactivity of naphthoquinone derivatives provides insights into the chemical behavior of similar compounds. Their study on the reactions of 2-methyl-1,4-naphthoquinone and its derivatives with active methylene group anions and diazo compounds can inform catalysis and organic reaction mechanism studies Boyle, O'Mahony, & Cardin, 1984.
Eigenschaften
IUPAC Name |
[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O5/c1-18-15-22(31(34)35)13-14-25(18)30-27(32)21(17-29)16-20-8-3-5-12-26(20)36-28(33)24-11-6-9-19-7-2-4-10-23(19)24/h2-16H,1H3,(H,30,32)/b21-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLYSGDSHCBGM-LTGZKZEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)
![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)


![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)